Absolute Configuration Determination vs. Racemic Impurity Standard
The (S)-enantiomer is unequivocally distinguished from the racemic mixture (Lenalidomide Impurity 1, CAS 2197414-57-4) by its defined stereochemistry. [1] The first-reported crystal structure of the compound confirms its absolute configuration, providing a level of characterization that is absent for generic impurity standards. [2] This structural proof is critical for method developers who need to demonstrate the separation of the (S) and (R) enantiomers, as the racemic standard cannot be used to identify which specific enantiomer corresponds to a particular chromatographic peak.
| Evidence Dimension | Stereochemical definition and characterization |
|---|---|
| Target Compound Data | Single (S)-enantiomer, absolute configuration confirmed by X-ray crystallography. [2] Crystal: monoclinic, P21/c, a = 8.641(4) Å, b = 7.372(3) Å, c = 11.195(6) Å, β = 107.24(2)°, V = 681.2(6) ų. |
| Comparator Or Baseline | Racemic mixture (Lenalidomide Impurity 1, UNII 7AQ2BW828Y), defined as 'RACEMIC' with no defined stereocenters. [1] |
| Quantified Difference | Absolute (S)-configuration vs. undefined racemic mixture. |
| Conditions | Crystallographic analysis at T = 296 K. |
Why This Matters
This enables accurate quantification of chiral purity, which is a regulatory requirement for chiral drugs; a racemic standard cannot validate enantiomeric separation.
- [1] NCATS Inxight Drugs. Substance Details: 5-AMINO-4-(4-AMINO-1-OXOISOINDOLIN-2-YL)-5-OXOPENTANOIC ACID (Racemic). UNII: 7AQ2BW828Y. View Source
- [2] Han, T. et al. The crystal structure of 5-amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid, C13H15N3O4. Z. Kristallogr. NCS 2025. View Source
